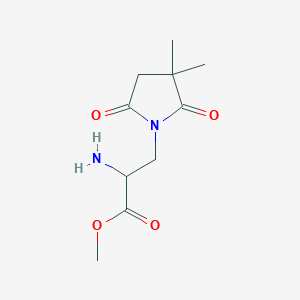

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate

Description

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate |

InChI |

InChI=1S/C10H16N2O4/c1-10(2)4-7(13)12(9(10)15)5-6(11)8(14)16-3/h6H,4-5,11H2,1-3H3 |

InChI Key |

KSULTGBGDPECOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C1=O)CC(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Amino Acid Precursors

A common initial step is the esterification of the corresponding 2-amino-3-substituted propanoic acid. For example, esterification using methanol in the presence of catalysts such as thionyl chloride, concentrated sulfuric acid, or hydrochloric acid is well documented. In one process, thionyl chloride is slowly added to a mixture of the amino acid and methanol at 25–30°C to produce the methyl ester.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1 | (S)-2-amino-3-substituted propanoic acid + MeOH + Thionyl chloride | Esterification at 25–30°C |

| 2 | Stirring for several hours | Ensures complete ester formation |

| 3 | Workup with aqueous layers and acidification | Isolation of methyl ester |

Formation of the 2,5-Dioxopyrrolidine (Maleimide) Moiety

The 2,5-dioxopyrrolidine ring is typically formed by cyclization reactions involving precursors such as 2,4-diketo acids or related intermediates. Literature reports synthesis of 2,3-dioxopyrrolidines via condensation and cyclization reactions from aryliminopropanoic acids or ethyl esters of 2,4-diketo acids with amines and aldehydes under heating conditions.

Cyclization schemes often involve:

- Condensation of amino acid derivatives with aldehydes or anilines to form imines or Schiff bases.

- Cyclization under controlled heating to form the 2,5-dioxopyrrolidine ring.

- Functionalization at the 3-position by methylation or substitution reactions.

Coupling Reactions for Substituted Maleimides

Coupling agents such as HATU, EDC, or HOBt are used to link the amino acid methyl ester with the maleimide precursor or to introduce protecting groups. For example, the reaction of an amino acid ester with 2,5-dioxopyrrolidine derivatives in the presence of bases like DIPEA in solvents such as DMF at room temperature or slightly elevated temperatures is common.

Specific Example from Patent Literature

One detailed process involves:

- Preparation of the methyl ester of the amino acid by reaction with methanol and thionyl chloride.

- Subsequent coupling of this ester with a 3,3-dimethyl-2,5-dioxopyrrolidine derivative using suitable coupling agents and bases.

- Purification steps include washing with dichloromethane and aqueous layers, acidification, filtration, and drying.

- Particle size reduction by milling or micronization to achieve desired solubility and pharmaceutical properties.

Alternative Synthetic Routes

Other synthetic approaches include:

- Michael addition reactions to form substituted dioxopyrrolidines.

- Alkylation of 2,3-dioxopyrrolidine derivatives with methyl iodide or diazomethane for methylation at specific positions.

- Use of N-hydroxysuccinimide (NHS) esters for activation of carboxylic acid groups followed by coupling with amino-containing compounds.

Data Tables Summarizing Preparation Conditions

| Method Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Amino acid + MeOH + Thionyl chloride | 25–30 | Several hours | 80–95 | Formation of methyl ester |

| Coupling | Ester + 2,5-dioxopyrrolidine + HATU + DIPEA | Room temp to 50 | Overnight | 70–90 | Formation of amide bond |

| Cyclization | Amino acid derivative + aldehyde + heat | 50–95 | 0.5–2 hours | Variable | Formation of 2,5-dioxopyrrolidine |

| Methylation | Dioxopyrrolidine + diazomethane or MeI | Room temp | 1–2 hours | High | Methylation at 3-position |

| Purification | Extraction, filtration, drying | Ambient | Variable | — | To isolate pure product |

Research Outcomes and Analysis

- The esterification step using thionyl chloride and methanol is efficient and yields high purity methyl esters suitable for further reactions.

- Cyclization reactions to form the 2,5-dioxopyrrolidine ring are sensitive to temperature and time, with optimized conditions improving yields and selectivity.

- Coupling reactions employing modern peptide coupling agents (HATU, EDC) provide high yields and mild conditions, preserving stereochemistry and functional groups.

- Methylation of the hydroxyl or enol forms of the dioxopyrrolidine ring enhances stability and modifies biological activity.

- Milling and micronization techniques improve the solubility profile of the final compound, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Functional Group Variations: Ester vs. Amide Derivatives

A key distinction lies in the substitution of the methyl ester group with an amide. For example:

- Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate: The ester group enhances metabolic lability, facilitating hydrolysis to carboxylic acids in vivo.

- 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide (CAS 1483155-18-5): The amide group improves metabolic stability but reduces solubility in aqueous media due to decreased polarity .

| Property | Methyl Ester Derivative | Amide Derivative |

|---|---|---|

| Hydrolysis Rate | High (easily cleaved) | Low |

| Metabolic Stability | Moderate | High |

| Aqueous Solubility | Moderate | Low |

Substituent Modifications on the Pyrrolidinone Ring

The dimethyl substituents on the pyrrolidinone ring influence steric and electronic properties:

Amino Group Variations

Modifications to the amino group alter pharmacokinetic profiles:

- Methylamino Derivative (CAS 1468928-08-6): A smaller substituent may enhance membrane permeability but reduce target specificity .

Ethyl Ester Analogues

Ethyl esters (e.g., ethyl 2-amino-3-(quinolin-6-yl)propanoate) exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance. This delays conversion to active carboxylic acids, affecting bioavailability .

NMR and Spectroscopic Data

- Methyl Ester: Characteristic ¹³C NMR signals for the ester carbonyl (δ ~170 ppm) and pyrrolidinone carbons (δ ~25–150 ppm) .

- Amide Derivatives : Distinct ¹H NMR peaks for amide protons (δ ~6–8 ppm) and downfield-shifted carbonyl signals (δ ~165–175 ppm) .

Biological Activity

Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate, also known as 1-Pyrrolidinepropanoic acid, α-amino-3,3-dimethyl-2,5-dioxo-, methyl ester, is a complex organic compound with the molecular formula C10H16N2O4 and a molar mass of 228.25 g/mol. This compound features a unique combination of a pyrrolidine ring and amino acid structure, which contributes to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound are critical for understanding its biological activity. The presence of the pyrrolidine ring and dimethyl groups introduces steric hindrance that may influence its interactions with biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H16N2O4 |

| Molar Mass | 228.25 g/mol |

| CAS Number | 1497878-95-1 |

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, a series of amides derived from similar pyrrolidine structures were evaluated for their efficacy in seizure models. The most active compounds demonstrated protective effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice .

The mechanism underlying the anticonvulsant activity of compounds related to this compound appears to involve modulation of voltage-gated sodium and calcium channels. In vitro binding studies suggest that these interactions may play a crucial role in their pharmacological effects .

Analgesic Effects

In addition to anticonvulsant activity, selected derivatives of this compound have shown significant analgesic properties in preclinical models. For instance, certain analogs exhibited notable efficacy in the formalin model of tonic pain without impairing motor coordination .

Study 1: Anticonvulsant Evaluation

A study evaluated a series of pyrrolidine derivatives for their anticonvulsant activity using the MES and scPTZ tests. The results indicated that several compounds provided protection against seizures at various dosages, with specific ED50 values highlighting their potency:

| Compound ID | ED50 (mg/kg) | Test Type |

|---|---|---|

| 17 | 97.51 | MES |

| 6 | 40.87 | scPTZ |

| 22 | 60.00 | scPTZ |

These findings suggest that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy .

Study 2: Analgesic Activity

In another investigation focusing on analgesic effects, selected compounds derived from similar structures were tested for their ability to alleviate pain in animal models. The results showed that certain analogs not only provided pain relief but did so without causing significant side effects typically associated with analgesics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoate?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of pyrrolidinone derivatives with amino acid esters under basic conditions.

- Step 2 : Protection of the amino group using tert-butoxycarbonyl (Boc) or other protective groups to prevent side reactions.

- Step 3 : Cyclization or functionalization of the pyrrolidinone ring to introduce the dimethyl and dioxo groups.

- Key Conditions : Reactions often require anhydrous solvents (e.g., DMF or THF), catalysts like DMAP, and controlled temperatures (45–80°C) .

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR to verify backbone structure and substituent positions.

- Mass Spectrometry (HRMS) : For molecular weight confirmation and purity assessment.

- HPLC : To quantify purity, especially for intermediates in multi-step syntheses .

Q. What are the critical safety considerations during handling?

- Hazards : Potential skin/eye irritation and respiratory sensitization (based on structurally similar compounds) .

- Mitigation : Use fume hoods, PPE (gloves, goggles), and avoid inhalation of dust. Store in sealed containers under inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized in the presence of competing side reactions?

- Strategies :

- Catalyst Screening : Test Pd-based catalysts or organocatalysts to enhance regioselectivity.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may improve solubility of intermediates.

- Kinetic Control : Lower reaction temperatures (e.g., 0–25°C) to favor desired products .

- Data Contradictions : Some protocols report conflicting optimal temperatures (45–80°C vs. ambient conditions). Resolution requires DOE (Design of Experiments) to map parameter interactions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Approaches :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases) or receptors.

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales.

- QSAR Modeling : Correlate substituent effects (e.g., dimethyl groups) with activity .

Q. How does the pyrrolidin-1-yl moiety influence pharmacokinetic properties?

- Mechanistic Insights :

- The dioxopyrrolidin ring enhances metabolic stability by resisting cytochrome P450 oxidation.

- The methyl groups may increase lipophilicity, affecting blood-brain barrier penetration.

- Experimental Validation : Perform in vitro metabolic assays with liver microsomes to quantify half-life .

Q. What strategies resolve discrepancies in reported spectroscopic data?

- Case Example : Conflicting -NMR shifts for the propanoate methyl group (δ 3.2–3.7 ppm vs. δ 3.5–3.9 ppm).

- Resolution : Standardize solvent systems (e.g., CDCl vs. DMSO-d) and calibrate instruments with internal standards .

Key Research Challenges

- Stereochemical Control : Racemization risks during synthesis require chiral HPLC or asymmetric catalysis .

- Biological Activity : Preliminary data suggest low nM affinity for serine hydrolases, but in vivo efficacy remains unvalidated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.